2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of amino and aldehyde functional groups, as well as two chlorine atoms attached to the pyrimidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems . These systems are often involved in various biological processes, indicating a potential role in interacting with biological targets.
Mode of Action
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems , which suggests it may influence pathways involving these systems.
Result of Action
Its role in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems suggests it may have significant effects at the molecular level.
Action Environment
The action of this compound is influenced by environmental conditions. The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . Structural factors of the starting pyrimidine and a high concentration of alkoxide ions also influence its reactions .
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with various enzymes and proteins, facilitating the formation of N-heterocyclic systems. The compound undergoes aromatic nucleophilic substitution reactions, leading to the formation of amination, solvolysis, and condensation products under mild conditions . These interactions are crucial for the synthesis of biologically active molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It exerts its effects by forming stable complexes with target enzymes or proteins, leading to changes in their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage is crucial for minimizing potential side effects and maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the compound’s role in metabolic pathways is essential for elucidating its biochemical functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, making it essential to understand these patterns for optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction involves the following steps:
Formation of Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is added to phosphorus oxychloride (POCl3) at 0°C over 20 minutes.
Reaction with Pyrimidine: 2-Amino-4,6-dichloropyrimidine is slowly added to the reaction mixture, which is then refluxed for 4 hours.
Isolation of Product: The reaction mixture is concentrated under vacuum, and the residue is added to ice water. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.
Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Condensation: The compound can undergo condensation reactions with hydrazines to form pyrazole derivatives.
Common Reagents and Conditions
Amination: Amines are used as nucleophiles in SNAr reactions under mild conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde group.
Condensation: Hydrazines are used in condensation reactions to form heterocyclic compounds
Major Products Formed
Amination Products: Substituted pyrimidines with various amino groups.
Reduction Products: 2-Amino-4,6-dichloropyrimidine-5-methanol.
Condensation Products: Pyrazole derivatives
Scientific Research Applications
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
2-Amino-4,6-dichloropyrimidine-5-methanol: The reduced form of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
2-Amino-4-chloro-5,6-dimethylpyrimidine: Contains methyl groups instead of chlorine atoms, altering its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of both amino and aldehyde functional groups, along with two chlorine atoms. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various heterocyclic compounds .
Properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUJUVQIVIZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295395 | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5604-46-6 | |
Record name | 5604-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergo?
A: This compound displays versatility in its reactions, engaging in various transformations including aromatic nucleophilic substitution reactions (SNAr). [] It can undergo amination, solvolysis, and condensation processes, often under mild conditions. [] These reactions are particularly useful for constructing pyrimidine-based precursors for synthesizing various N-heterocyclic systems. []
Q2: How is this compound used in the synthesis of 5-deazaflavines?
A: This compound serves as a key starting material in the synthesis of 5-deazaflavines, which are pyrimido[4,5-b]quinoline derivatives. [] The process involves selective monoamination of this compound with aliphatic or aromatic amines to create N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. [] These intermediates then undergo microwave-assisted intramolecular cyclization to yield the desired 5-deazaflavine compounds. []
Q3: Can this compound be used to synthesize other heterocycles besides 5-deazaflavines?
A: Yes, it demonstrates utility in synthesizing a range of heterocyclic systems beyond 5-deazaflavines. For example, it acts as a precursor for creating 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] This versatility makes it a valuable building block in organic synthesis, particularly for medicinal chemistry applications where these heterocyclic scaffolds are prevalent.
Q4: What influences the reactivity of this compound?
A: The reactivity of this compound is significantly influenced by its structural features. [] The presence of electron-withdrawing chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances the electrophilicity of the carbon atoms at these positions, making them susceptible to nucleophilic attack. Additionally, the aldehyde group at the 5 position can participate in condensation reactions, further expanding its synthetic utility.
Q5: Are there any advantages to using microwave-assisted synthesis with this compound?
A: Microwave-assisted synthesis has proven to be a highly efficient method for reactions involving this compound. [, ] Researchers have successfully employed this technique for synthesizing pyrazolo[3,4-d]pyrimidines, demonstrating its effectiveness in promoting cyclization reactions. [] This method offers advantages like shorter reaction times and improved yields compared to conventional heating methods.
Q6: What analytical techniques are commonly used to characterize compounds derived from this compound?
A: Researchers often employ various spectroscopic techniques to characterize compounds synthesized using this compound. These include FT-IR spectroscopy, 1H-NMR spectroscopy, mass spectroscopy, and elemental analysis. [] These methods help confirm the structures of the synthesized compounds and ensure their purity.
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